molecular formula C14H14N2O2 B1621619 (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine CAS No. 176853-40-0

(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine

Cat. No. B1621619
M. Wt: 242.27 g/mol
InChI Key: ADLFDROCPXPTRU-UHFFFAOYSA-N
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Description

“(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine” is an organic compound with the molecular formula C19H16N2O2 . It is also known as 4-methyl-N-[(1E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline . The compound has a molecular weight of 304.35 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H16N2O2/c1-14-6-10-17 (11-7-14)20-13-12-16-9-8-15-4-2-3-5-18 (15)19 (16)21 (22)23/h2-13,20H,1H3/b13-12+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

This compound has been used in several scientific studies to investigate its pharmacological properties. It has been studied as a potential treatment for depression, attention-deficit hyperactivity disorder (ADHD), and cognitive impairment. Additionally, it has been used as a research tool to better understand the mechanisms of monoamine neurotransmission.

  • Pharmacological Research

    • This compound has been used in several scientific studies to investigate its pharmacological properties. It has potential applications in the development of new treatments for depression, ADHD, cognitive impairment, and other psychiatric disorders.
  • Organic Synthesis

    • It is a versatile material used in scientific research, particularly in organic synthesis. Its unique properties make it ideal for various applications, including drug development.
  • Research Tool

    • Additionally, it has been used as a research tool to better understand the mechanisms of monoamine neurotransmission.
  • Organic Electrochemical Transistors (OECTs)

    • Organic electrochemical transistors (OECTs) have high transconductance, low operating voltages, and good biocompatibility . They have emerged as a promising technology for chemo/biosensors, bioelectronics, neuromorphic computing, etc . This compound could potentially be used in the development of n-type and ambipolar OECT materials .
  • Nanomaterials

    • Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm . Exceptionally high surface areas can be achieved through the rational design of nanomaterials . This compound could potentially be used in the development of nanomaterials .
  • Cognitive Enhancers

    • This compound’s stimulant properties make it a potential candidate for use in the development of cognitive enhancers.

properties

IUPAC Name

(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16(17)18/h3-10H,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLFDROCPXPTRU-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine

CAS RN

176853-40-0
Record name 2-(Dimethylamino)vinyl-1-nitro naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KP Ang - 2014 - studentsrepo.um.edu.my
Six iodoanilides incorporating different amide functionalities (eg butyramide, furan carboxamide, cyclohexylamide, (2.1 to 2.6)) were prepared by established methods. These …
Number of citations: 3 studentsrepo.um.edu.my
AK Ping - 2014 - search.proquest.com
Six iodoanilides incorporating different amide functionalities (eg butyramide, furan carboxamide, cyclohexylamide,(2.1 to 2.6)) were prepared by established methods. These …
Number of citations: 0 search.proquest.com

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